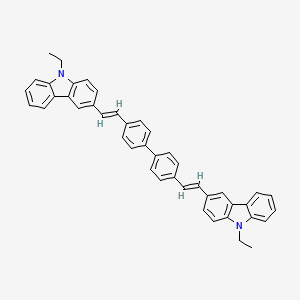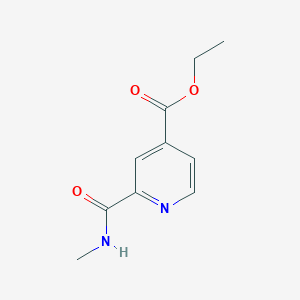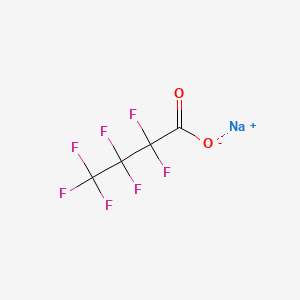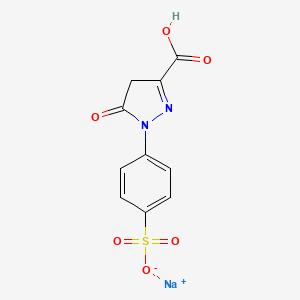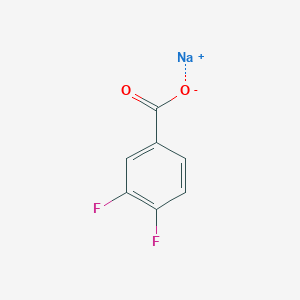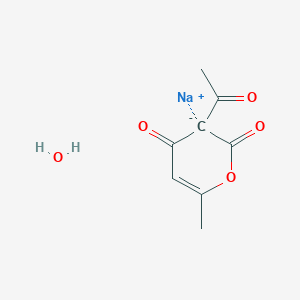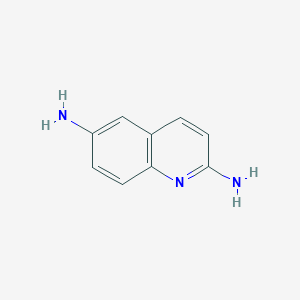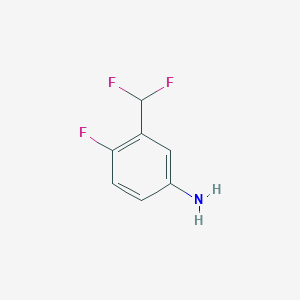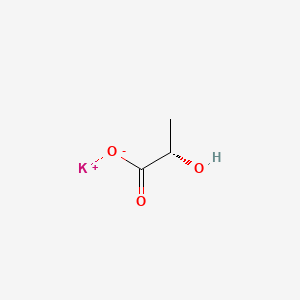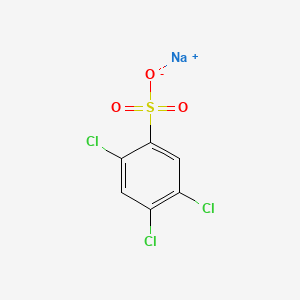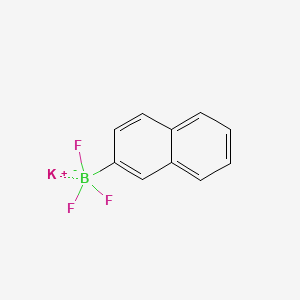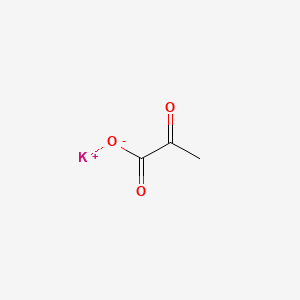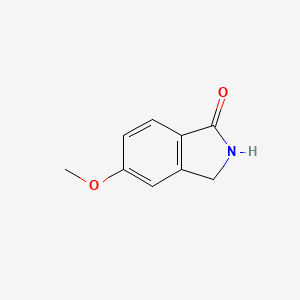
5-甲氧基异吲哚啉-1-酮
描述
5-Methoxyisoindolin-1-one is a chemical compound with the CAS Number: 22246-66-8 . It has a molecular weight of 161.16 and its IUPAC name is 5-methoxy-1H-isoindol-1-one .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, which includes 5-Methoxyisoindolin-1-one, can be achieved through an ultrasonic-assisted method . This method involves the use of 3-alkylidenephtalides under ultrasonic irradiation . The process is characterized by high efficiency, group tolerance, and good yields .Molecular Structure Analysis
The linear formula of 5-Methoxyisoindolin-1-one is C9H9NO2 . The InChI code is 1S/C9H7NO2/c1-12-7-2-3-8-6 (4-7)5-10-9 (8)11/h2-5H,1H3 .Physical And Chemical Properties Analysis
5-Methoxyisoindolin-1-one is a white to yellow solid . and is stored at room temperature .科学研究应用
-
Pharmaceutical Synthesis
- Isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .
- The synthesis process of these heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .
- One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
-
Herbicides
-
Colorants and Dyes
-
Polymer Additives
-
Organic Synthesis
-
Photochromic Materials
-
Ultrasonic-assisted Synthesis
- Ultrasonic-assisted synthesis of isoindolin-1-one derivatives has been reported . This practical synthesis is characterized by group tolerance, high efficiency, and yields . The reaction can also be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones .
-
Biological Potential of Indole Derivatives
-
Pharmaceutical Molecules
-
Ultrasonic-assisted Synthesis
- Ultrasonic-assisted synthesis of isoindolin-1-one derivatives has been reported . This practical synthesis is characterized by group tolerance, high efficiency, and yields . The reaction can also be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones .
-
Biological Potential of Indole Derivatives
-
Pharmaceutical Molecules
安全和危害
The safety information for 5-Methoxyisoindolin-1-one includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
属性
IUPAC Name |
5-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXUPZRABQQCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622226 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyisoindolin-1-one | |
CAS RN |
22246-66-8 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

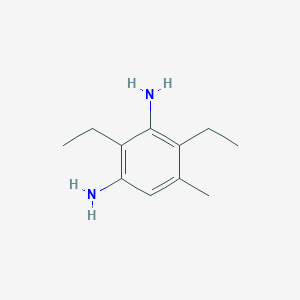
![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)
